The synthesis of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves two main steps:
In industrial settings, these synthetic routes may be optimized for large-scale production, employing techniques such as continuous flow reactors to enhance efficiency and consistency in product quality .
The molecular structure of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can be analyzed through its chemical formula and structural representation:
Property | Value |
---|---|
Molecular Weight | 341.23 g/mol |
InChI Key | RGSDPGCFYYLDEX-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)S(=O)(=O)Cl |
The presence of multiple functional groups contributes to its reactivity and potential for further chemical modifications .
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride primarily involves its reactivity due to the electrophilic nature of both the sulfonyl chloride and bromine substituents:
This dual reactivity makes it a versatile intermediate in organic synthesis.
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride has several scientific applications:
This compound exemplifies how specific structural features can lead to diverse applications across different fields of chemistry.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3